

Flovagatran biological activity and function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Flovagatran	
Cat. No.:	B1672847	Get Quote

An In-depth Technical Guide to the Biological Activity and Function of Flovagatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (formerly known as TGN 255) is a potent, synthetic, reversible, small-molecule direct inhibitor of thrombin (Factor IIa), the final common pathway enzyme in the coagulation cascade. Developed by Trigen Holdings AG, **Flovagatran** was investigated for its anticoagulant properties in the prevention of arterial and venous thrombosis. Its development, however, has since been discontinued. This guide provides a comprehensive overview of the known biological activity and function of **Flovagatran**, summarizing available quantitative data, outlining relevant experimental methodologies, and visualizing key pathways and processes.

Mechanism of Action

Flovagatran exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation. This inhibition is reversible and does not require a cofactor like antithrombin. By neutralizing thrombin, **Flovagatran** effectively blocks downstream events in the coagulation cascade, including the activation of Factors V, VIII, XI, and XIII, as well as thrombin-induced platelet aggregation.

Quantitative Biological Activity

The biological activity of **Flovagatran** has been characterized in both in vitro and in vivo models. The following tables summarize the available quantitative data.

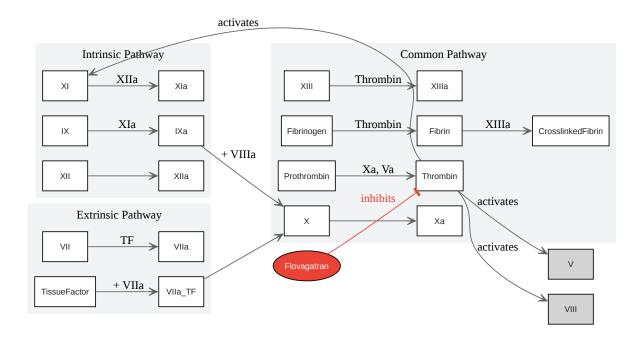
Table 1: In Vitro Thrombin Inhibition

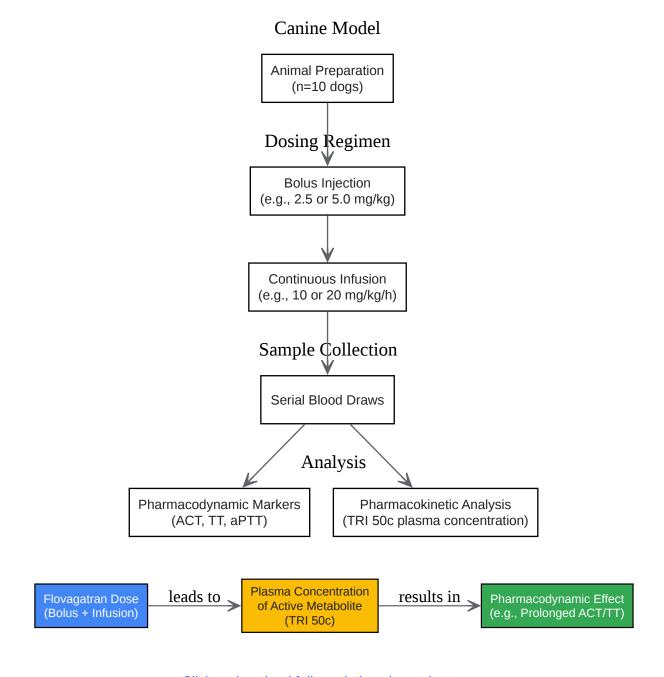
Parameter	Value	Species	Notes
Ki (Inhibition Constant)	9 nM	Not Specified	Indicates high-affinity binding to thrombin.[1]

Table 2: In Vivo Pharmacodynamics in a Canine Model

Dosing Regimen	Pharmacodynamic Effect	Active Metabolite Plasma Concentration (TRI 50c)	Reference
2.5 mg/kg bolus + 10 mg/kg/h infusion	Minimal post- operative blood loss	Not reported for this specific outcome	Nelson et al., 2008
5.0 mg/kg bolus + 20 mg/kg/h infusion	Activated Clotting Time (ACT) of ~400 seconds	20.6 ± 3 μg/mL	Nelson et al., 2008
5.0 mg/kg bolus + 20 mg/kg/h infusion	Thrombin Time (TT) of ~260 seconds	Not specified for this specific marker	Nelson et al., 2008

Table 3: Phase IIa Clinical Trial in Hemodialysis Patients


Parameter	Observation	Notes	Reference
Thrombin Time (TT)	4- to 6-fold increase over baseline	Indicates significant anticoagulation.	Combe, S. et al., 2006[4]
Plasma Concentration	Rapid decline after cessation of infusion	Suggests a relatively short half-life.	Combe, S. et al., 2006[4]
Clinical Outcomes	No clinically significant clotting or hemorrhages	The drug was reported to be well-tolerated.	Combe, S. et al., 2006[4]


Signaling Pathway and Logical Relationships

The following diagrams were generated using Graphviz (DOT language) to visualize the mechanism of action and experimental logic related to **Flovagatran**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 2. biolabo.fr [biolabo.fr]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- To cite this document: BenchChem. [Flovagatran biological activity and function].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672847#flovagatran-biological-activity-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com